molecular formula C17H11F2NO3 B2860173 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate CAS No. 1021060-28-5

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate

Cat. No.: B2860173
CAS No.: 1021060-28-5
M. Wt: 315.276
InChI Key: LKLFPLPPFKQROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, isoxazole derivatives have shown promise as therapeutic agents due to their diverse biological activities. These compounds have been investigated for their potential as analgesics, anti-inflammatory agents, anticancer drugs, antimicrobial agents, and more .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c18-12-6-7-14(15(19)8-12)16-9-13(20-23-16)10-22-17(21)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFPLPPFKQROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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